tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Description
This compound features a spirocyclic core (1-oxa-8-azaspiro[4.5]dec-3-ene) with a tert-butyl carbamate group at position 8 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. The spiro architecture imposes conformational rigidity, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H32BNO5 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C19H32BNO5/c1-16(2,3)24-15(22)21-10-8-19(9-11-21)12-14(13-23-19)20-25-17(4,5)18(6,7)26-20/h12H,8-11,13H2,1-7H3 |
InChI Key |
HUJUGIKJPTVNLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the palladium-catalyzed borylation of a suitably functionalized precursor, most commonly a trifluoromethanesulfonate (triflate) derivative of the corresponding 1-oxa-8-azaspiro[4.5]dec-3-ene carboxylate. The reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position of the spirocyclic scaffold.
Detailed Reaction Conditions and Procedures
Mechanistic Insights
The reaction proceeds via a Suzuki-Miyaura borylation mechanism , where the palladium catalyst facilitates the oxidative addition of the triflate substrate, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
- The triflate group at the 3-position serves as an excellent leaving group, enabling efficient palladium insertion.
- Potassium acetate acts as a base to promote transmetallation.
- The choice of PdCl₂(dppf)·CH₂Cl₂ complex with added dppf ligand stabilizes the catalytic species and improves yields.
- The 1,4-dioxane solvent provides an optimal medium for solubility and reaction kinetics.
- Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.
Representative Experimental Procedure (Entry 1)
- A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol), bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol), PdCl₂(dppf)·CH₂Cl₂ (1.4 g, 1.7 mmol), and dppf (1 g, 1.8 mmol) in 1,4-dioxane (170 mL) was flushed with argon and stirred at 80 °C for 16 hours.
- Upon cooling, the solvent was removed by rotary evaporation.
- The residue was dissolved in ethyl acetate (500 mL), washed sequentially with water (125 mL) and brine (125 mL), then dried over anhydrous sodium sulfate.
- After solvent removal under reduced pressure, the crude product was purified by silica gel chromatography using an ethyl acetate/hexanes gradient (0–40%) to afford the title compound in 90% yield as a colorless oil.
Characterization Data
- [^1H NMR (500 MHz, CDCl₃)](pplx://action/followup): δ 6.76 (s, 1H), 4.33 (d, J = 29.8 Hz, 2H), 2.79 (d, J = 17.5 Hz, 1H), 2.12 (dd, J = 13.3, 7.3 Hz, 1H), 1.92 (m, 2H), 1.65 (m, 2H), 1.46 (d, J = 7.1 Hz, 9H), 1.26 (d, J = 6.3 Hz, 12H).
Summary of Key Findings
- The palladium-catalyzed borylation of triflate precursors is the most reliable and high-yielding method for synthesizing this compound.
- Reaction conditions typically involve PdCl₂(dppf)·CH₂Cl₂ catalyst, potassium acetate base, and 1,4-dioxane solvent at 80–90 °C.
- Reaction times range from 3 to 16 hours under inert atmosphere.
- Yields are consistently high, between 78% and 90%, with purification via silica gel chromatography.
- Variations include the use of ionic liquids as co-solvents without significant yield changes.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have therapeutic potential and are studied for their biological activities.
Industry: The compound is valuable in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a key functional group that facilitates the formation of carbon-carbon bonds. This mechanism involves the activation of the boronate ester by a palladium catalyst, followed by the coupling with an appropriate electrophile to form the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Functional Group Variations
Substituent and Ring Size Variations
- Diaza Systems: tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 236406-39-6) contains two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity compared to monoaza analogues .
- Extended Spiro Rings :
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) features a larger spiro system (5.5 vs. 4.5), altering ring strain and molecular volume .
Biological Activity
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tert-butyl group and a dioxaborolane moiety that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity in biochemical pathways. This property makes it a versatile reagent in chemical synthesis and potentially in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The presence of the dioxaborolane unit can contribute to antioxidant activity by scavenging free radicals.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection through modulation of signaling pathways related to neuronal survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Neuroprotective | Modulation of neuronal survival pathways |
Study Examples
- Neuroprotection : A study demonstrated that related compounds could activate the PI3K-Akt pathway, which is crucial for cell survival under stress conditions. This suggests potential applications in neurodegenerative diseases .
- Antioxidant Activity : Research indicated that derivatives of dioxaborolane compounds exhibit significant antioxidant properties in vitro, which could be beneficial for preventing oxidative stress-related damage in cells .
Q & A
Q. What are the typical synthetic routes for preparing this spirocyclic boronic ester?
The compound is synthesized via multi-step procedures involving functionalization of the spirocyclic core with a boronate ester group. A representative method involves:
- Step 1: Protection of the amine group in the spirocyclic scaffold using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine or potassium carbonate) in acetonitrile or dichloromethane .
- Step 2: Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) in a solvent like THF or dioxane at elevated temperatures (80–100°C) .
- Step 3: Purification via column chromatography or recrystallization, with structural confirmation by NMR (¹H, ¹³C) and HRMS .
Q. How should this compound be handled to ensure safety and stability?
- Storage: Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
- Handling: Use PPE (gloves, goggles), avoid heat/sparks (P210 precaution), and work in a fume hood due to potential respiratory irritation .
- Decomposition: Monitor for color changes (yellowing) or precipitation, indicating degradation. Quench spills with inert adsorbents (e.g., sand) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure and boronate ester integration (e.g., characteristic quaternary carbon signals at ~85 ppm for the dioxaborolane ring) .
- Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight (e.g., [M+H⁺] calculated for C₂₁H₃₃BNO₅: 406.2452) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal structures, verifying stereochemistry and bond lengths .
Advanced Research Questions
Q. How can reaction yields be optimized during Suzuki-Miyaura cross-coupling using this boronate ester?
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost. Pd(dppf)Cl₂ often provides high yields (~80–90%) with aryl/heteroaryl halides .
- Solvent Effects: Use degassed THF/toluene mixtures (1:1) to enhance solubility of hydrophobic substrates.
- Base Selection: Optimize with K₂CO₃ or CsF to stabilize the boronate intermediate while minimizing side reactions .
- Contradiction Analysis: If yields drop unexpectedly, check for boronate hydrolysis (via ¹¹B NMR) or Pd black formation (indicating catalyst decomposition) .
Q. What computational methods support the design of derivatives based on this scaffold?
- DFT Calculations: Use Gaussian or ORCA to model electronic effects of substituents on the boronate’s reactivity (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Docking: AutoDock Vina predicts binding affinities of spirocyclic derivatives to target proteins (e.g., enzymes in CNS disorders) .
- MD Simulations: GROMACS assesses conformational stability of the spirocyclic core in aqueous vs. lipid environments .
Q. How can synthetic bottlenecks (e.g., low regioselectivity) be addressed during functionalization?
- Protecting Group Strategy: Temporarily block reactive amines (e.g., with Boc) to direct boronation to the desired position .
- Additive Screening: Additives like 18-crown-6 improve potassium base solubility, enhancing reaction homogeneity .
- Controlled Temperature Ramping: Gradual heating (e.g., 50°C → 100°C over 2 h) minimizes side product formation in exothermic steps .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound?
- Factorial Design: Vary substituents (R₁ = electron-withdrawing/-donating groups) and coupling partners (aryl/alkyl halides) in a 2³ factorial setup to identify key SAR drivers .
- Control Groups: Include non-boronated analogs and commercial boronate esters (e.g., pinacol boronic esters) as benchmarks .
- Replication: Use ≥3 independent synthesis batches to assess reproducibility; apply ANOVA to statistically validate bioactivity trends .
Methodological Troubleshooting
Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved?
- Spectral Deconvolution: For overlapping NMR peaks, acquire 2D spectra (HSQC, HMBC) to assign signals unambiguously .
- Isotopic Purity Check: Confirm HRMS isotopic patterns match theoretical values (e.g., ¹¹B vs. ¹⁰B natural abundance) .
- Independent Synthesis: Repeat the synthesis with alternative routes (e.g., Grignard vs. borylation) to rule out structural misassignment .
Q. What strategies mitigate batch-to-batch variability in spirocyclic compound synthesis?
- In-Line Monitoring: Use FTIR or ReactIR to track reaction progress in real time and standardize quenching points .
- Crystallization Optimization: Screen solvent/anti-solvent pairs (e.g., EtOAc/hexane) to improve polymorph consistency .
- Quality Control: Implement LC-MS purity thresholds (>95%) and retain samples for cross-batch comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
